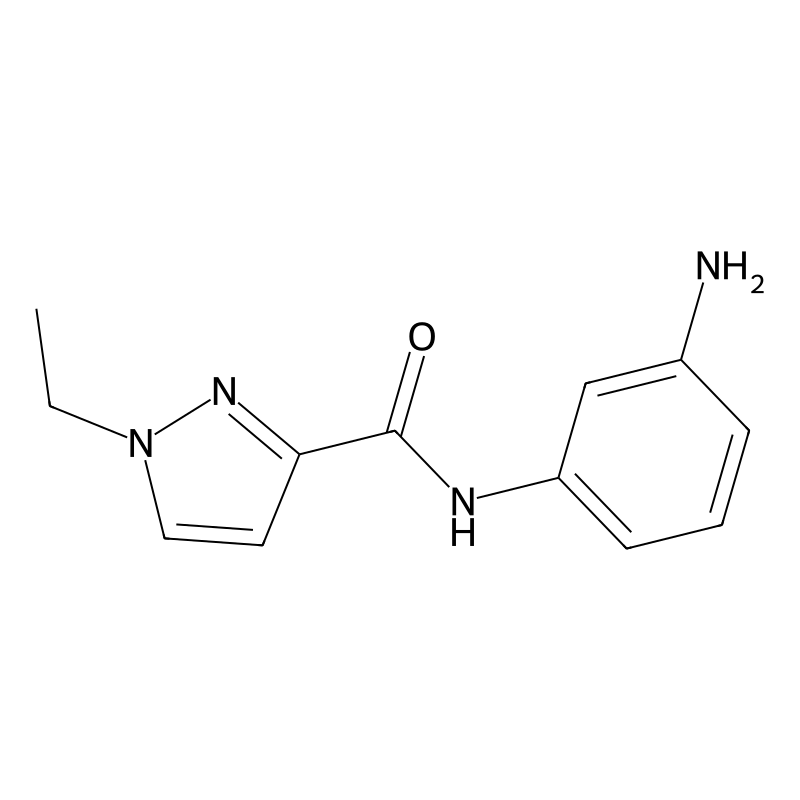

1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide, also known as N-(3-aminophenyl)-1-ethylpyrazole-3-carboxamide, is a member of the pyrazole family of compounds. It has garnered attention due to its potential applications in pharmaceuticals and agrochemicals. The compound's molecular formula is C12H14N4O, with a molecular weight of 230.27 g/mol. It appears as a white crystalline powder and is soluble in polar solvents such as dimethyl sulfoxide and dimethylformamide.

1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide exhibits significant biological activities:

- Anti-inflammatory: Demonstrated efficacy in reducing inflammation in vitro and in vivo.

- Anticancer: Exhibits selective cytotoxicity against various cancer cell lines.

- Antimicrobial: Effective against several bacterial strains, highlighting its potential as an antimicrobial agent .

The synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide typically involves a two-step process:

- Formation of Ethyl Pyrazole-3-Carboxylate: This is achieved by reacting ethyl pyrazole-3-carboxylate with 3-nitroaniline.

- Reduction: The nitro group is reduced to an amine to yield the final product. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure .

This compound has several applications in scientific research:

- Pharmaceutical Development: Utilized in the synthesis of drugs due to its anti-inflammatory and anticancer properties.

- Agrochemicals: Potential use in developing new agrochemical agents.

- Dyes: Its structural features may be leveraged in dye production .

Current studies on interaction mechanisms involving 1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide focus on its binding affinities with various biological targets, particularly enzymes involved in inflammatory pathways and cancer proliferation. Preliminary results suggest that it may inhibit specific kinases, although detailed interaction studies are still ongoing .

Several compounds share structural similarities with 1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-phenyl-pyrazole-3-carboxylic acid | Similar pyrazole structure | Lacks ethyl group; different biological activity |

| 1-Methyl-1H-pyrazole-3-carboxylic acid | Methyl group instead of ethyl | Different solubility and reactivity |

| 5-(4-Aminophenyl)-pyrazole-3-carboxamide | Contains a phenyl group at position 5 | Variation in biological activity profile |

| 1-Ethylpyrazole-4-carboxylic acid | Different position of carboxylic acid | Distinct reactivity patterns |

The unique combination of the ethyl group and the specific position of the amino group on the aromatic ring differentiates 1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide from other similar compounds, contributing to its distinct biological activities and potential applications .